![molecular formula C17H17N3O5S B5500024 1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine is a compound of interest due to its potential bioactive properties and role in various chemical reactions. Its study encompasses synthesis methodologies, crystal structure analysis, and the exploration of its physical and chemical properties.

Synthesis Analysis

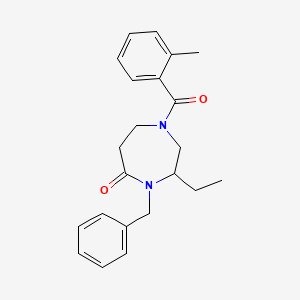

The synthesis of related benzhydryl piperazine derivatives typically involves nucleophilic substitution reactions, starting from piperazine or its derivatives with various sulfonyl chlorides. These methods yield products characterized by techniques such as NMR, IR, and MS, and confirmed by X-ray crystallography. For instance, Kumar et al. (2007) synthesized a similar compound and detailed its crystalline structure, highlighting the step-by-step synthesis process and characterization methods (Kumar et al., 2007).

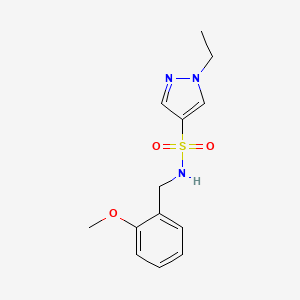

Molecular Structure Analysis

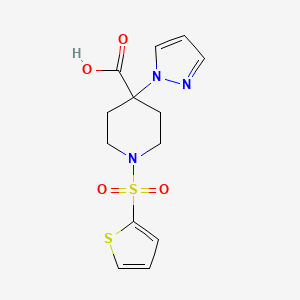

X-ray crystallography studies reveal that compounds in this family often crystallize in specific space groups with the piperazine ring adopting a chair conformation. The sulfonyl moiety typically exhibits a distorted tetrahedral configuration, indicating the three-dimensional arrangement and bonding patterns within these molecules (Kumar et al., 2007).

Chemical Reactions and Properties

The chemical behavior of 1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine derivatives includes their role in forming complexes and their reactivity towards different chemical agents. These properties are crucial for their potential application in medicinal chemistry and other fields.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are essential for understanding the stability and applicability of these compounds. These properties are determined using various analytical techniques and contribute to the comprehensive understanding of the compound's characteristics.

Chemical Properties Analysis

Chemical properties, including reactivity with different agents, stability under various conditions, and the ability to form complexes with other molecules, are vital for the application of 1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine derivatives in synthesis and drug design. Studies focusing on these aspects provide insights into the compound's potential applications and limitations.

- (Kumar et al., 2007) for synthesis and molecular structure analysis.

- Additional studies by Hussain et al. (2017), Naveen et al. (2007), and Xiao et al. (2022) offer insights into synthesis methodologies, crystal structure, and chemical properties of related compounds.

Scientific Research Applications

Cytochrome P450 Enzyme Metabolism

1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine has been studied for its metabolism involving Cytochrome P450 and other enzymes. Research into the metabolic pathways of related compounds provides insights into their oxidative metabolism, involving the formation of hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazine, and benzylic alcohol. Such studies are essential for understanding the pharmacokinetics of potential therapeutic agents (Hvenegaard et al., 2012).

Mitochondrial Targeting for Hydrogen Sulfide Detection

The development of mitochondria-targeting probes based on the selective thiolysis of piperazine-based scaffolds, including 1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine derivatives, illustrates their application in bioimaging. Such probes have been utilized for the detection and investigation of hydrogen sulfide in living systems, highlighting their utility in biological research (Pak et al., 2016).

Anti-Cancer Properties

The synthesis and evaluation of 1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine derivatives have demonstrated significant inhibitory activity against breast cancer cell proliferation. Such studies contribute to the ongoing search for new chemotherapeutic agents capable of retarding or reversing carcinogenesis (Kumar et al., 2007).

Antimicrobial and Antioxidant Activities

Research on 1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine derivatives has also extended into the synthesis of compounds with antimicrobial and antioxidant activities. Such studies are crucial for developing new therapeutic agents that can combat microbial infections and oxidative stress (Mallesha & Mohana, 2011).

Anti-Malarial Potential

The structural analysis of piperazine derivatives, including those related to 1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine, has been linked to anti-malarial activity. Understanding the crystal structures and biological activities of these compounds aids in the design of potent anti-malarial agents (Cunico et al., 2009).

properties

IUPAC Name |

[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c21-17(14-5-2-1-3-6-14)18-9-11-19(12-10-18)26(24,25)16-8-4-7-15(13-16)20(22)23/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZMBSIASGXHQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Nitrophenyl)sulfonyl]piperazinyl phenyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)

![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)

![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)

![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)